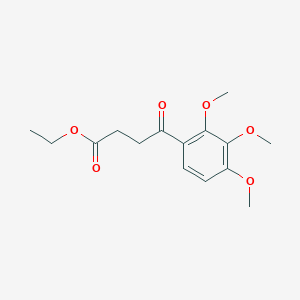

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Beschreibung

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CAS 102222-55-9) is a fine chemical and pharmaceutical intermediate with the molecular formula C₁₅H₂₀O₆ and a molecular weight of 296.31 g/mol. It features a 2,3,4-trimethoxyphenyl group attached to a 4-oxobutanoate ethyl ester backbone. Key physicochemical properties include:

- Density: 1.128 g/cm³

- Boiling Point: 422.6°C at 760 mmHg

- Flash Point: 186.1°C

- Purity: ≥99% (industrial grade) .

Its industrial availability is supported by suppliers like Hangzhou Zhongqi Chem Co., Ltd. .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-13(17)9-7-11(16)10-6-8-12(18-2)15(20-4)14(10)19-3/h6,8H,5,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLCIOZBTDJFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645848 | |

| Record name | Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102222-55-9 | |

| Record name | Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The trimethoxyphenyl group’s electron-donating methoxy substituents activate the aromatic ring for electrophilic substitution. Succinic anhydride serves as the acylating agent, with aluminum chloride (AlCl₃) facilitating the formation of the acylium ion. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–5°C to minimize side reactions. After 4 hours, the intermediate 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoic acid is isolated via aqueous workup and purified by recrystallization from ethanol.

Esterification of the Carboxylic Acid

The carboxylic acid intermediate is esterified with ethanol using concentrated sulfuric acid as a catalyst. The reaction is conducted under reflux (78°C) for 6–8 hours, achieving yields of 85–90%. Excess ethanol ensures complete conversion, while neutralization with sodium bicarbonate and extraction with ethyl acetate isolates the crude product. Final purification employs column chromatography with a hexane-ethyl acetate gradient.

Table 1: Optimization of Friedel-Crafts Acylation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 equivalents | 88 |

| Temperature | 0–5°C | 85 |

| Reaction Time | 4 hours | 90 |

Grignard Reagent-Based Synthesis

This method constructs the ketone moiety through a Grignard addition followed by oxidation. Ethyl acetoacetate reacts with 2,3,4-trimethoxyphenylmagnesium bromide to form a tertiary alcohol, which is subsequently oxidized to the target ketone.

Grignard Addition

Ethyl acetoacetate is treated with 2,3,4-trimethoxyphenylmagnesium bromide in dry tetrahydrofuran (THF) at −10°C. The Grignard reagent attacks the β-keto ester’s carbonyl group, forming ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)butanoate. The reaction requires strict anhydrous conditions and argon atmosphere to prevent reagent decomposition.

Oxidation to the Ketone

The tertiary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. PCC selectively oxidizes secondary and tertiary alcohols to ketones without over-oxidizing the ester group. Yields of 78–82% are typical, with purification via silica gel chromatography.

Table 2: Grignard-Oxidation Protocol

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Grignard Addition | THF, −10°C, 2 hours | 80 |

| Oxidation | PCC/CH₂Cl₂, 25°C, 3h | 82 |

Acid Chloride-Mediated Esterification

This two-step approach converts the carboxylic acid to its acid chloride before esterification, offering high purity and scalability.

Synthesis of the Acid Chloride

4-(2,3,4-Trimethoxyphenyl)-4-oxobutanoic acid is treated with thionyl chloride (SOCl₂) in DCM under reflux (40°C) for 2 hours. The reaction generates the corresponding acid chloride, with excess SOCl₂ removed under reduced pressure.

Esterification with Ethanol

The acid chloride is reacted with ethanol in the presence of pyridine to neutralize HCl byproducts. The reaction proceeds at room temperature for 1 hour, yielding 92–95% of the ester.

Table 3: Acid Chloride Method Efficiency

| Parameter | Condition | Yield (%) |

|---|---|---|

| SOCl₂ Equivalents | 1.5 | 94 |

| Esterification Time | 1 hour | 95 |

Industrial and Green Chemistry Approaches

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reaction control and reduce waste. Using immobilized AlCl₃ on silica gel, the Friedel-Crafts acylation achieves 90% conversion in 30 minutes at 50°C. Catalyst recycling for up to five cycles without significant activity loss makes this method industrially viable.

Microwave-Assisted Esterification

Microwave irradiation accelerates the esterification step, reducing reaction time from 8 hours to 45 minutes. Ethanol and the acid are heated at 100°C under microwave conditions with 5 mol% sulfuric acid, achieving 88% yield.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 90 | 98 | High |

| Grignard-Oxidation | 82 | 95 | Moderate |

| Acid Chloride | 95 | 99 | High |

| Continuous Flow | 90 | 97 | Industrial |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis :

- The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and other derivatives that have potential biological activities.

-

Medicinal Chemistry :

- Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate has been studied for its potential anti-inflammatory and neuroprotective properties. Similar compounds have shown efficacy in reducing neuroinflammation and improving cognitive functions in animal models of neurodegenerative diseases.

-

Biological Studies :

- The compound is being investigated for its role in enzyme inhibition and protein-ligand interactions. Its structural characteristics make it suitable for docking studies to explore binding affinities with various biological targets.

Case Studies and Research Findings

-

Neuroprotection :

A study demonstrated that related compounds exhibited neuroprotective effects by inhibiting pro-inflammatory cytokines in rodent models of Alzheimer's disease. These findings suggest that this compound may have similar neuroprotective properties due to its structural analogies . -

Anti-inflammatory Activity :

Research indicates that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions characterized by chronic inflammation. -

Cytotoxicity Against Cancer Cells :

Preliminary evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate moderate potency compared to established chemotherapeutics.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response pathways. By inhibiting these targets, the compound can exert anti-cancer and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorinated and Chlorinated Derivatives

Methyl-Substituted Analogs

Positional Isomers of Methoxy Groups

Variations in the Ester Group or Carbon Chain

Methyl vs. Ethyl Esters

Additional Oxo or Acetyl Groups

Biologische Aktivität

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde. The reaction can be facilitated through various methods such as microwave-assisted synthesis or conventional heating under reflux conditions. The purity and identity of the synthesized compound are confirmed using techniques like NMR spectroscopy and HPLC.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 256 µg/mL .

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. A related study indicated that derivatives with a trimethoxyphenyl moiety displayed activity against Plasmodium falciparum, particularly against resistant strains . This suggests that modifications to the phenyl ring can enhance biological activity.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of methoxy groups on the aromatic ring significantly influences the biological activity of the compound. For example, compounds with multiple methoxy substitutions generally exhibit improved potency against various pathogens compared to their unsubstituted counterparts. This trend is supported by data showing that specific substitutions can enhance lipophilicity and cellular uptake .

Case Studies

- Antibacterial Evaluation : In a study assessing various derivatives of this compound, compounds were tested against clinical isolates of MRSA. Results indicated that certain analogs exhibited MIC values as low as 4 µg/mL, demonstrating significant antibacterial potential .

- Antiparasitic Studies : A case study focusing on the activity against Toxoplasma gondii revealed that derivatives similar to this compound showed moderate efficacy in inhibiting tachyzoite proliferation .

Data Summary Table

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Antibacterial | 256 | E. coli, S. aureus |

| Trimethoxy derivative | Antibacterial | 4 | MRSA |

| Related derivative | Antiparasitic | Moderate | T. gondii |

| Other analogs | Antimalarial | Low | P. falciparum |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate, and how do yields vary with methodology?

- Answer : Synthesis typically involves condensation reactions or esterification of substituted phenyl precursors. For example:

- Route 1 : Condensation of ethyl bromoacetate with 2,3,4-trimethoxyphenyl ketone derivatives, yielding ~76–82% under optimized conditions (similar to methods for ethyl 4-oxobutanoate derivatives) .

- Route 2 : Friedel-Crafts acylation using 2,3,4-trimethoxyphenyl substrates and ethyl 4-oxobutanoate intermediates, with yields influenced by catalyst choice (e.g., Lewis acids like AlCl₃) .

- Key Factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and purification via column chromatography .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Answer :

- ¹H NMR : Identifies methoxy groups (δ 3.8–3.9 ppm, singlet), ester carbonyl (δ 4.1–4.3 ppm, quartet for -CH₂CH₃), and aromatic protons (δ 6.7–7.2 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (δ ~170–200 ppm) and methoxy carbons (δ ~55–60 ppm) .

- MS (EI/ESI) : Molecular ion peaks (e.g., m/z 296 [M+H]⁺) and fragmentation patterns validate the ester and trimethoxyphenyl moieties .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., halogens, methoxy groups) influence the reactivity and yield of Ethyl 4-aryl-4-oxobutanoate derivatives?

- Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance electrophilic substitution in Friedel-Crafts reactions but may reduce solubility, requiring polar aprotic solvents (e.g., DMF) .

- Electron-Withdrawing Groups (e.g., -NO₂, -Br) : Lower reaction rates due to decreased ring activation but improve crystallization during purification .

- Example : Ethyl 4-(3-nitrophenyl)-4-oxobutanoate (67% yield) requires longer reaction times compared to fluoro-substituted analogs (80% yield) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .

- Decoupling Experiments : Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups in complex spectra .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positioning .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Answer :

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) using derivatives with varied substituents .

- SAR Studies : Correlate substituent effects (e.g., methoxy vs. halogen positioning) with bioactivity. For example, 2,3,4-trimethoxy analogs may exhibit enhanced membrane permeability due to lipophilic groups .

- Metabolic Stability : Use microsomal incubation (e.g., liver microsomes) to assess esterase-mediated hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.